1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
Description
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S.HI/c17-13-7-3-1-5-11(13)9-20-10-15(21-16(18)19)12-6-2-4-8-14(12)20;/h1-8,10H,9H2,(H3,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETGGNFTXHDQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N)Cl.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClIN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves the reaction of 2-chlorobenzyl chloride with indole-3-carboxaldehyde in the presence of a base to form the intermediate 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with ammonium thiocyanate and hydroiodic acid to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
The ortho position may induce steric hindrance, affecting molecular conformation . Methyl (2-Me or 4-Me): Electron-donating methyl groups increase lipophilicity, which could improve membrane permeability. The 4-methyl isomer likely offers greater conformational flexibility than the ortho-substituted analogs . Unsubstituted Benzyl: Serves as a control for evaluating substituent contributions to activity or solubility .
Molecular Weight Trends :
- The 2-chloro derivative has the highest molecular weight (443.7 g/mol), followed by methyl-substituted (423.3 g/mol) and unsubstituted (409.3 g/mol) analogs. This trend correlates with the atomic mass of substituents (Cl > Me > H) .
Commercial Availability :
- The 2-chloro and 4-methyl derivatives are listed as discontinued or available only via custom synthesis , while the 2-methyl and unsubstituted analogs remain accessible through suppliers like Combi-Blocks and ECHEMI .
Potential Research Implications
- Structure-Activity Relationships (SAR) : The 2-chloro derivative’s higher polarity may favor interactions with charged residues in enzyme active sites, whereas methyl-substituted analogs could optimize pharmacokinetic properties (e.g., logP, bioavailability) .
- Synthetic Challenges: Ortho-substituted benzyl groups (e.g., 2-Cl, 2-Me) may complicate synthesis due to steric effects during indole alkylation, as noted in phase-transfer catalysis methods for related indole derivatives .
Biological Activity
1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, with the chemical formula C16H15ClIN3S and CAS No. 1049785-15-0, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by research findings and case studies.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiourea derivatives, including 1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide. It has demonstrated efficacy against various bacterial strains such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 40 to 50 µg/mL against the tested organisms. Inhibition zone diameters were comparable to the standard antibiotic ceftriaxone, with measurements of 29 mm for E. faecalis, 24 mm for P. aeruginosa, and others reflecting significant antibacterial potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 1.29 | Significant growth inhibition |
| A549 | 1.26 | Induces apoptosis |
| HeLa | 2.96 | Cell cycle arrest in S phase |
The studies indicated that treatment with this compound led to increased lactate dehydrogenase (LDH) enzyme activity in MCF-7 cells, suggesting potential mechanisms of action related to cell death pathways .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound has shown anti-inflammatory effects. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines such as IL-6 and TNF-α:
- Inhibition Rates : Compounds derived from similar structures exhibited up to 89% inhibition of IL-6 and 78% inhibition of TNF-α at a concentration of 10 µg/mL, outperforming conventional treatments like dexamethasone .
Case Studies
A notable case study involved the application of this compound in treating drug-resistant bacterial infections. The results indicated that it maintained efficacy against resistant strains, suggesting its potential as a therapeutic agent in overcoming antibiotic resistance .
Q & A
Q. Key Reaction Conditions :
Which spectroscopic and crystallographic techniques are critical for characterizing the structural features of this compound?
Basic Research Question
Structural elucidation relies on:
- NMR Spectroscopy : 1D H/C NMR and 2D experiments (e.g., COSY, HSQC, HMBC) to assign proton environments and confirm connectivity. For example, 1,1-ADEQUATE NMR was used to resolve ambiguities in related indole derivatives .
- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration and hydrogen-bonding networks. Refinement with SHELXL is standard for small molecules .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and iodide counterion.
Q. Example Data from Analogues :
How can conflicting crystallographic and spectroscopic data be reconciled during structural elucidation?
Advanced Research Question
Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:
Variable-Temperature NMR : To detect tautomeric equilibria (e.g., imidothiocarbamate thione-thiol interconversion) .
DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .
Multi-Technique Validation : Cross-reference IR (C=S stretch at ~1250 cm) and X-ray bond lengths (C–S: ~1.68 Å) .
Case Study : In a related compound, X-ray confirmed a zwitterionic structure, while NMR suggested protonation at the imidazole nitrogen. This was resolved via pH-dependent NMR titration .
What strategies are employed to evaluate the biological activity of such compounds, particularly regarding tubulin inhibition?
Advanced Research Question
In Vitro Tubulin Polymerization Assays : Monitor absorbance at 350 nm to quantify microtubule assembly inhibition. IC values are compared to colchicine controls .
Cell-Based Cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) to determine GI values via MTT assays.
Molecular Docking : Simulate binding to the colchicine site of β-tubulin (PDB: 1SA0) using software like MOE .
Q. Key Findings from Analogues :
| Compound | Tubulin IC (nM) | Cancer Cell GI (μM) | Reference |
|---|---|---|---|
| D-24851 (Related indole) | 12.4 ± 1.2 | 0.8–1.5 (HeLa) |
What are the challenges in optimizing reaction conditions for high-purity synthesis, and how are they addressed?
Advanced Research Question
Challenges :
- Racemization : Phase-transfer conditions may produce racemic mixtures. Chiral HPLC or asymmetric catalysis (e.g., BINOL-derived catalysts) can resolve enantiomers .
- Byproduct Formation : Thiourea byproducts from imidothiocarbamate synthesis require column chromatography (silica gel, ethyl acetate/hexane) for removal .
- Hydroscopicity : The hydroiodide salt is moisture-sensitive. Storage under argon with desiccants (e.g., PO) is critical .
Q. Optimization Workflow :
DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading.
In Situ Monitoring : Use TLC or ReactIR to track intermediate formation.
Salt Screening : Test alternative counterions (e.g., hydrochloride) for improved stability .
How does the chlorobenzyl substituent influence the compound’s electronic properties and bioactivity?
Advanced Research Question
The 2-chlorobenzyl group:
- Electron-Withdrawing Effect : Reduces indole’s electron density, enhancing electrophilic reactivity (evidenced by downfield shifts in H NMR) .
- Hydrophobic Interactions : The chloroaryl moiety improves binding to tubulin’s hydrophobic pockets, as shown in docking studies .
- Metabolic Stability : Chlorine substitution slows oxidative degradation in hepatic microsomal assays .
Q. Comparative Data :
| Substituent | Tubulin IC (nM) | LogP |
|---|---|---|
| 2-Chlorobenzyl | 12.4 | 3.8 |
| 4-Methoxybenzyl | 45.6 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
